N-CYCLOHEXYL-3-(1,3-DIOXO-1H,3H-BENZO(DE)ISOQUINOLIN-2-YL)-PROPIONAMIDE
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Overview
Description
N-CYCLOHEXYL-3-(1,3-DIOXO-1H,3H-BENZO(DE)ISOQUINOLIN-2-YL)-PROPIONAMIDE is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-3-(1,3-DIOXO-1H,3H-BENZO(DE)ISOQUINOLIN-2-YL)-PROPIONAMIDE typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound. The reaction conditions often include the use of solvents such as benzene and petroleum ether, and the product is typically purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-3-(1,3-DIOXO-1H,3H-BENZO(DE)ISOQUINOLIN-2-YL)-PROPIONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N-CYCLOHEXYL-3-(1,3-DIOXO-1H,3H-BENZO(DE)ISOQUINOLIN-2-YL)-PROPIONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-3-(1,3-DIOXO-1H,3H-BENZO(DE)ISOQUINOLIN-2-YL)-PROPIONAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[de]isoquinoline derivatives such as:
- 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione
- Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes
Uniqueness
N-CYCLOHEXYL-3-(1,3-DIOXO-1H,3H-BENZO(DE)ISOQUINOLIN-2-YL)-PROPIONAMIDE is unique due to its specific structural features, such as the cyclohexyl group and the propanamide moiety.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4g/mol |
IUPAC Name |
N-cyclohexyl-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C21H22N2O3/c24-18(22-15-8-2-1-3-9-15)12-13-23-20(25)16-10-4-6-14-7-5-11-17(19(14)16)21(23)26/h4-7,10-11,15H,1-3,8-9,12-13H2,(H,22,24) |
InChI Key |
AVEHFYYPNSWMCD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
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